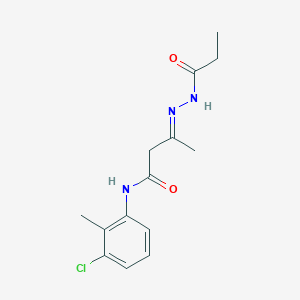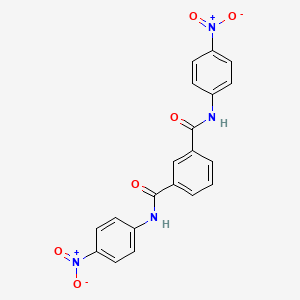![molecular formula C20H14ClIN2O2S B11551091 O-{4-[(2-chlorophenyl)carbamoyl]phenyl} (4-iodophenyl)carbamothioate](/img/structure/B11551091.png)
O-{4-[(2-chlorophenyl)carbamoyl]phenyl} (4-iodophenyl)carbamothioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-{4-[(2-クロロフェニル)カルバモイル]フェニル} (4-ヨードフェニル)カルバモチオアートは、その独特の化学構造と潜在的な用途により、さまざまな科学分野で関心を集めている複雑な有機化合物です。この化合物は、クロロフェニル基とヨードフェニル基の両方を特徴としており、これらがその独特な化学特性に貢献しています。
製法
合成経路と反応条件
O-{4-[(2-クロロフェニル)カルバモイル]フェニル} (4-ヨードフェニル)カルバモチオアートの合成は通常、中間体の調製から始まり、複数のステップを必要とします。一般的な方法の1つは、2-クロロフェニルイソシアネートと4-アミノフェニルカルバモチオアートを制御された条件下で反応させることです。この反応は通常、ジクロロメタンなどの有機溶媒中で行われ、温度は0-5°Cに維持されて、中間体の安定性が確保されます。
工業生産方法
この化合物の工業生産には、一貫性と効率を確保するために、自動反応器を用いた大規模合成が含まれる場合があります。このプロセスには、通常、再結晶化またはクロマトグラフィーなどの精製ステップが含まれ、高純度の目的とする生成物が得られます。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-CHLOROPHENYL)-4-{[(4-IODOPHENYL)CARBAMOTHIOYL]OXY}BENZAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-chlorophenylamine with 4-iodophenyl isothiocyanate to form an intermediate thiourea derivative.
Cyclization Reaction: The intermediate undergoes a cyclization reaction in the presence of a base, such as sodium hydroxide, to form the desired benzamide structure.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the multi-step synthesis.
Automated Processes: Employing automated processes for precise control of reaction conditions.
Quality Control: Implementing stringent quality control measures to ensure the purity and consistency of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the carbamothioyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the iodophenyl group, potentially leading to the formation of deiodinated derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.
Major Products Formed:
Sulfoxides and Sulfones: From oxidation reactions.
Deiodinated Derivatives: From reduction reactions.
Nitrated or Halogenated Compounds: From substitution reactions.
科学的研究の応用
N-(2-CHLOROPHENYL)-4-{[(4-IODOPHENYL)CARBAMOTHIOYL]OXY}BENZAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with specific biological targets.
Material Science: The compound’s unique structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors.
Biological Studies: Researchers investigate its effects on various biological pathways, including its potential as an enzyme inhibitor or receptor modulator.
Industrial Applications: It may be used as a precursor in the synthesis of more complex molecules for industrial purposes.
作用機序
O-{4-[(2-クロロフェニル)カルバモイル]フェニル} (4-ヨードフェニル)カルバモチオアートがその効果を発揮するメカニズムは、酵素や受容体などの分子標的との相互作用に関与しています。この化合物の構造により、特定の部位に結合し、生物学的経路を阻害または活性化できる可能性があります。たとえば、活性部位と安定な複合体を形成することで、基質の結合を防ぎ、酵素活性を阻害する可能性があります。
類似化合物の比較
類似化合物
酢酸エチル: 有機合成における使用や類似の反応性パターンで知られています。
アセチルアセトン: ケト-エノール互変異性を示す別の化合物であり、さまざまな化学反応で使用されています。
独自性
この詳細な概要は、O-{4-[(2-クロロフェニル)カルバモイル]フェニル} (4-ヨードフェニル)カルバモチオアートの合成、反応、用途、および独自の特性を強調し、この化合物を包括的に理解するためのものです。
類似化合物との比較
- N-(2-CHLOROPHENYL)-4-{[(4-BROMOPHENYL)CARBAMOTHIOYL]OXY}BENZAMIDE
- N-(2-CHLOROPHENYL)-4-{[(4-FLUOROPHENYL)CARBAMOTHIOYL]OXY}BENZAMIDE
Comparison:
- Structural Differences: The primary difference lies in the halogen atom present in the phenyl ring (iodine, bromine, or fluorine).
- Reactivity: The presence of different halogens affects the compound’s reactivity, particularly in substitution reactions.
- Applications: While all these compounds may have similar applications, the specific halogen can influence their effectiveness and suitability for certain uses.
N-(2-CHLOROPHENYL)-4-{[(4-IODOPHENYL)CARBAMOTHIOYL]OXY}BENZAMIDE stands out due to the unique properties imparted by the iodine atom, which can enhance its interactions with biological targets and its potential as a pharmacophore.
化学反応の分析
反応の種類
O-{4-[(2-クロロフェニル)カルバモイル]フェニル} (4-ヨードフェニル)カルバモチオアートは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この反応は通常、過酸化水素や過マンガン酸カリウムなどの酸化剤の使用を伴います。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの一般的な還元剤を使用できます。
置換: 特にヨウ素原子を含むハロゲン置換反応は、ヨウ化ナトリウムやフッ化カリウムなどの試薬を用いて起こりえます。
一般的な試薬と条件
酸化: 酸性媒体中の過酸化水素。
還元: メタノール中の水素化ホウ素ナトリウム。
置換: アセトン中のヨウ化ナトリウム。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によってスルホキシドまたはスルホンが生成される場合がありますが、還元によってアミンまたはアルコールが生成される可能性があります。
科学研究における用途
O-{4-[(2-クロロフェニル)カルバモイル]フェニル} (4-ヨードフェニル)カルバモチオアートは、科学研究にいくつかの用途があります。
化学: 有機合成における試薬として、およびより複雑な分子の前駆体として使用されます。
生物学: 特定のタンパク質や酵素と相互作用する能力により、生化学プローブとしての可能性が調査されています。
医学: 抗炎症作用や抗がん作用など、潜在的な治療特性が探求されています。
産業: 高度な材料の開発に利用され、特殊なコーティングや接着剤の成分として使用されます。
特性
分子式 |
C20H14ClIN2O2S |
|---|---|
分子量 |
508.8 g/mol |
IUPAC名 |
O-[4-[(2-chlorophenyl)carbamoyl]phenyl] N-(4-iodophenyl)carbamothioate |
InChI |
InChI=1S/C20H14ClIN2O2S/c21-17-3-1-2-4-18(17)24-19(25)13-5-11-16(12-6-13)26-20(27)23-15-9-7-14(22)8-10-15/h1-12H,(H,23,27)(H,24,25) |
InChIキー |
ICIQWUWYKKBGLQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)OC(=S)NC3=CC=C(C=C3)I)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3E)-3-{[(Naphthalen-1-YL)formamido]imino}-N,N-bis(propan-2-YL)butanamide](/img/structure/B11551021.png)
![2,2'-[2-chloro-5-(trifluoromethyl)benzene-1,3-diyl]bis(5-bromo-1H-isoindole-1,3(2H)-dione)](/img/structure/B11551023.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide](/img/structure/B11551028.png)
![3-[(E)-{2-[(2,2-diphenylcyclopropyl)carbonyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B11551037.png)
![4-chloro-N-(4-{[(2E)-2-(3-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B11551041.png)

![2-[(3-bromobenzyl)oxy]-N'-[(E)-(3-chlorophenyl)methylidene]benzohydrazide](/img/structure/B11551055.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide](/img/structure/B11551062.png)
![4-[(E)-({2-[(4-Chlorophenyl)formamido]acetamido}imino)methyl]-2-ethoxyphenyl 2-chlorobenzoate](/img/structure/B11551067.png)

![N-(3-chlorophenyl)-3-[(2Z)-2-(4-hydroxybenzylidene)hydrazinyl]-3-oxopropanamide](/img/structure/B11551086.png)
![3-(3,4-dichlorophenyl)-1-(3-{[(E)-furan-2-ylmethylidene]amino}-5,5-dimethyl-2-thioxo-1,3-thiazolidin-4-yl)-1-hydroxyurea](/img/structure/B11551095.png)
![4-iodo-2-[(E)-(2-{4-(morpholin-4-yl)-6-[(3-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B11551096.png)
![4-[(E)-{2-[(3-hydroxynaphthalen-2-yl)carbonyl]hydrazinylidene}methyl]phenyl 4-methylbenzoate](/img/structure/B11551099.png)
